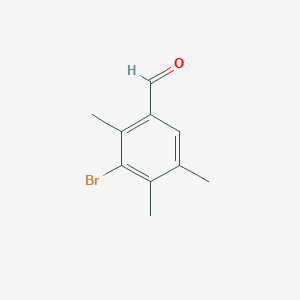

3-Bromo-2,4,5-trimethylbenzaldehyde

Description

3-Bromo-2,4,5-trimethylbenzaldehyde is a brominated aromatic aldehyde with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . Its CAS registry number is 485814-90-2, and its structural features include a benzaldehyde core substituted with a bromine atom at position 3 and methyl groups at positions 2, 4, and 3. The SMILES notation for this compound is CC1=CC(=C(C(=C1C)Br)C)C=O, and its InChIKey is ZMUHRKMXUHUBHP-UHFFFAOYSA-N .

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its electron-withdrawing bromine atom and electron-donating methyl groups create a unique electronic environment, influencing its reactivity in substitution and cross-coupling reactions .

Properties

CAS No. |

485814-90-2 |

|---|---|

Molecular Formula |

C10H11BrO |

Molecular Weight |

227.10 g/mol |

IUPAC Name |

3-bromo-2,4,5-trimethylbenzaldehyde |

InChI |

InChI=1S/C10H11BrO/c1-6-4-9(5-12)8(3)10(11)7(6)2/h4-5H,1-3H3 |

InChI Key |

ZMUHRKMXUHUBHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,4,5-trimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,4,5-trimethylbenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-2,4,5-trimethylbenzaldehyde may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Bromo-2,4,5-trimethylbenzoic acid.

Reduction: 3-Bromo-2,4,5-trimethylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2,4,5-trimethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5-trimethylbenzaldehyde in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring makes the compound more reactive towards nucleophiles, facilitating various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The compound 3-bromo-2,4,6-trimethylbenzaldehyde (CAS 88174-27-0) is a positional isomer of the target molecule, differing in the placement of the methyl group at C6 instead of C4. This subtle change alters steric hindrance and electronic distribution, impacting reactivity in nucleophilic substitutions .

- Hydroxy-Substituted Analog : The hydroxyl derivative 3-bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde (CAS 99070-20-9) exhibits increased polarity due to the -OH group, raising its molecular weight to 243.10 g/mol and enhancing solubility in polar solvents .

- Electron-Withdrawing Groups: 4-Bromo-3-nitrobenzaldehyde (C₇H₄BrNO₃) lacks methyl groups but features a nitro group at C3, significantly increasing its electrophilicity compared to the methyl-rich target compound .

Substitution Reactions

- 3-Bromo-2,4,5-trimethylbenzaldehyde undergoes regioselective bromine displacement in the presence of palladium catalysts, forming biaryl structures. In contrast, 4-bromo-3-nitrobenzaldehyde favors nitration or reduction due to the activating nitro group .

- The 3-bromo-2,4,6-trimethylbenzaldehyde isomer shows reduced reactivity in SNAr reactions compared to the target compound, as the C6 methyl group increases steric hindrance at the reaction site .

Oxidation and Reduction

- Oxidation of 3-bromo-2,4,5-trimethylbenzaldehyde with quinones yields brominated quinone derivatives, as evidenced by historical studies on similar brominated trimethylphenyl compounds .

- The hydroxyl derivative 3-bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is prone to oxidation, forming ketones or dimeric structures under acidic conditions .

Analytical Characterization

- NMR Spectroscopy : The target compound’s aldehyde proton resonates near δ 10.1 ppm (¹H NMR), while the hydroxyl analog shows a broad peak at δ 5.5–6.0 ppm for the -OH group .

- Chromatography : Reverse-phase HPLC retention times for brominated benzaldehydes correlate with hydrophobicity; the target molecule elutes later than its hydroxylated analog due to lower polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.